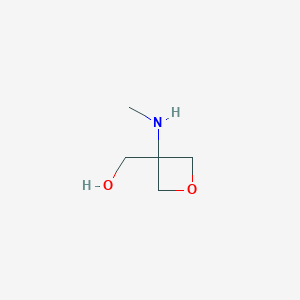

![molecular formula C9H9Cl2NO B1473431 [4-Cloro-2-(prop-2-in-1-iloxi)fenil]amina clorhidrato CAS No. 2098113-54-1](/img/structure/B1473431.png)

[4-Cloro-2-(prop-2-in-1-iloxi)fenil]amina clorhidrato

Descripción general

Descripción

“[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride” is a chemical compound that is part of the (prop-2-ynyloxy) benzene and its derivatives . It is synthesized from differently substituted phenol and aniline derivatives .

Synthesis Analysis

The synthesis of this compound involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) . Electron withdrawing groups favor the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of phenol and aniline derivatives with propargyl bromide . This reaction is favored by electron withdrawing groups and disfavored by electron donating groups .Aplicaciones Científicas De Investigación

Síntesis de Compuestos que Contienen Imidazol

“[4-Cloro-2-(prop-2-in-1-iloxi)fenil]amina clorhidrato” se puede utilizar en la síntesis de compuestos que contienen imidazol . Los derivados del imidazol muestran una amplia gama de actividades biológicas, como actividades antibacteriana, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamibiana, antihelmíntica, antifúngica y ulcerogénica .

Síntesis de Sondas Químicas

Este compuesto se utiliza para la síntesis de sondas químicas . Es un bloque de construcción trifuncional que contiene una benzofenona activada por luz, una etiqueta de alquino y un mango sintético de amina .

Síntesis de Materiales Absorbentes Porosos

Los derivados de triazina disustituidos, que se pueden sintetizar utilizando “this compound”, se pueden utilizar para crear materiales absorbentes porosos . Estos materiales se pueden utilizar para eliminar iones metálicos especiales o para capturar gases especiales .

Modificación Covalente Inducida por Luz UV de Destinos Biológicos

Cuando se adjunta a un ligando o farmacoforo a través de su enlace de amina, este bloque de construcción permite la modificación covalente inducida por luz UV de un destino biológico . Esto tiene potencial para aplicaciones posteriores a través de la etiqueta de alquino .

Mecanismo De Acción

Target of Action

Similar compounds have been used for uv light-induced covalent modification of biological targets .

Mode of Action

The mode of action of [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride involves its interaction with its targets through a process known as UV light-induced covalent modification . This process allows the compound to bind to its targets and induce changes.

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways through their interaction with biological targets .

Result of Action

Similar compounds have been shown to have potential for downstream applications via the alkyne tag .

Análisis Bioquímico

Biochemical Properties

[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of covalent modification of biological targets. When appended to a ligand or pharmacophore through its amine linker, this compound allows for UV light-induced covalent modification of a biological target via the alkyne tag . This interaction is facilitated by the presence of the alkyne group, which can undergo click chemistry reactions with azide-containing biomolecules, leading to the formation of stable triazole linkages. The compound’s ability to form covalent bonds with target proteins makes it a valuable tool in the study of protein function and interactions.

Cellular Effects

The effects of [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific proteins can lead to the activation or inhibition of signaling pathways, thereby affecting cellular responses to external stimuli. Additionally, the compound’s ability to form covalent bonds with target proteins can result in changes in gene expression, as it may alter the activity of transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects at the molecular level by forming covalent bonds with target proteins through its alkyne group. This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the target protein. Additionally, the compound’s ability to modulate gene expression is linked to its interaction with transcription factors and other regulatory proteins .

Metabolic Pathways

[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s alkyne group allows it to participate in click chemistry reactions, leading to the formation of stable triazole linkages with azide-containing biomolecules. This interaction can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s ability to form covalent bonds with target proteins can also influence its distribution, as it may become sequestered in specific cellular regions where its target proteins are localized .

Subcellular Localization

The subcellular localization of [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with target proteins can lead to its accumulation in particular subcellular regions, affecting its activity and function. For example, the compound may localize to the nucleus if it interacts with nuclear proteins, thereby influencing gene expression and other nuclear processes .

Propiedades

IUPAC Name |

4-chloro-2-prop-2-ynoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO.ClH/c1-2-5-12-9-6-7(10)3-4-8(9)11;/h1,3-4,6H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNDFBFBCBFSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=CC(=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(piperidin-3-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473349.png)

![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473351.png)

![Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate](/img/structure/B1473352.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473357.png)

![[(6-Piperazin-1-ylpyridin-3-yl)methyl]amine trihydrochloride](/img/structure/B1473359.png)

![5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473360.png)

![[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1473370.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-furamide hydrochloride](/img/structure/B1473371.png)